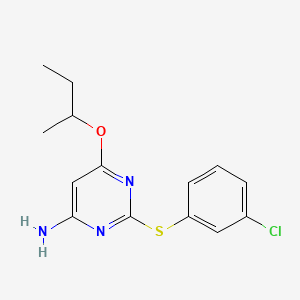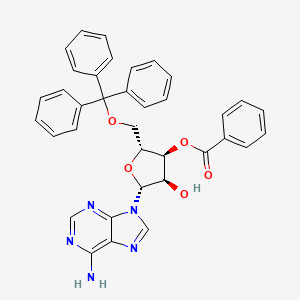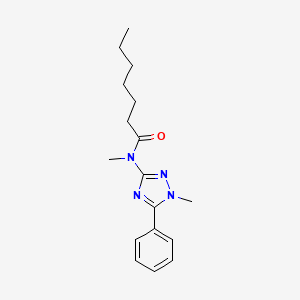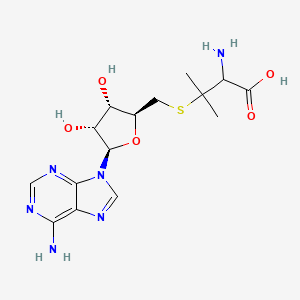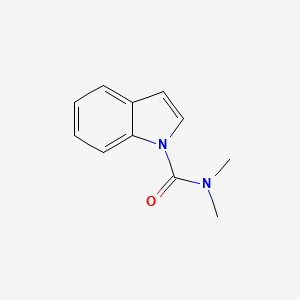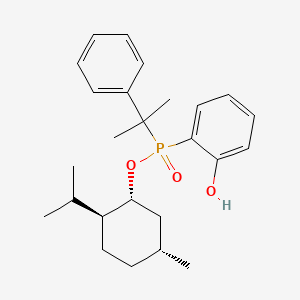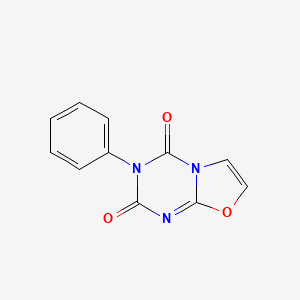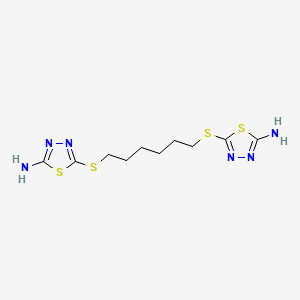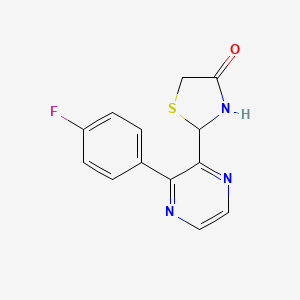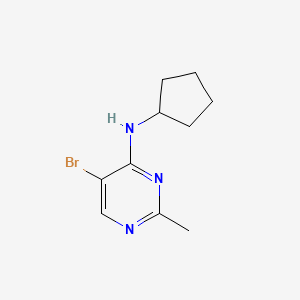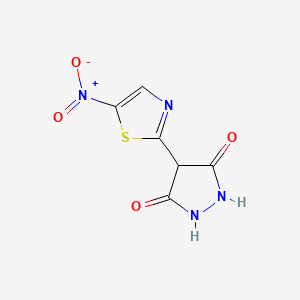
4-(5-Nitro-1,3-thiazol-2-yl)pyrazolidine-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Nitrothiazol-2-yl)pyrazolidine-3,5-dione is a heterocyclic compound that contains both thiazole and pyrazolidine rings. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of the nitro group on the thiazole ring and the pyrazolidine-3,5-dione moiety contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Nitrothiazol-2-yl)pyrazolidine-3,5-dione typically involves the reaction of 5-nitrothiazole with pyrazolidine-3,5-dione under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of 4-(5-Nitrothiazol-2-yl)pyrazolidine-3,5-dione may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-(5-Nitrothiazol-2-yl)pyrazolidine-3,5-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(5-Aminothiazol-2-yl)pyrazolidine-3,5-dione.
Reduction: Formation of 4-(5-Nitrothiazol-2-yl)pyrazolidine-3,5-dione derivatives with reduced nitro groups.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(5-Nitrothiazol-2-yl)pyrazolidine-3,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiparasitic activities.
Medicine: Explored for its potential use as an anti-inflammatory and antibacterial agent.
Industry: Utilized in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of 4-(5-Nitrothiazol-2-yl)pyrazolidine-3,5-dione involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or antiparasitic effects. The compound may also inhibit specific enzymes or interfere with metabolic pathways, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Nitroimidazol-2-yl)pyrazolidine-3,5-dione
- 4-(5-Nitrofuran-2-yl)pyrazolidine-3,5-dione
- 4-(5-Nitrobenzothiazol-2-yl)pyrazolidine-3,5-dione
Uniqueness
4-(5-Nitrothiazol-2-yl)pyrazolidine-3,5-dione is unique due to the presence of both thiazole and pyrazolidine rings, which contribute to its distinct chemical properties and reactivity. The nitro group on the thiazole ring enhances its potential biological activities compared to similar compounds .
Properties
CAS No. |
144316-58-5 |
|---|---|
Molecular Formula |
C6H4N4O4S |
Molecular Weight |
228.19 g/mol |
IUPAC Name |
4-(5-nitro-1,3-thiazol-2-yl)pyrazolidine-3,5-dione |
InChI |
InChI=1S/C6H4N4O4S/c11-4-3(5(12)9-8-4)6-7-1-2(15-6)10(13)14/h1,3H,(H,8,11)(H,9,12) |
InChI Key |
BNNRYEYJUASHCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=N1)C2C(=O)NNC2=O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


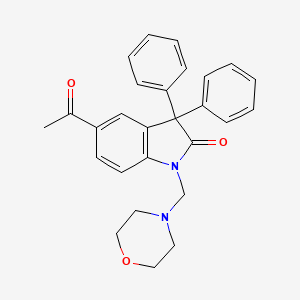
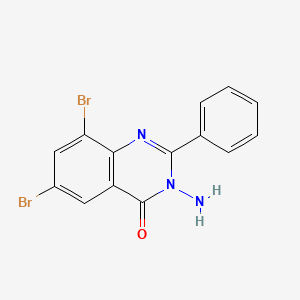
![3-[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]-N-phenylpropanamide](/img/structure/B12907206.png)
